molecular formula C5H5NaO3S2 B1413423 Sodium thiophen-2-ylmethanesulfonate CAS No. 86843-12-1

Sodium thiophen-2-ylmethanesulfonate

Cat. No.: B1413423
CAS No.: 86843-12-1
M. Wt: 200.2 g/mol
InChI Key: IOALAWGQCOSGDN-UHFFFAOYSA-M
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Description

Sodium thiophen-2-ylmethanesulfonate is a chemical compound with the molecular formula C₅H₅NaO₃S₂. It is a white crystalline powder that is soluble in water and is commonly used in organic synthesis. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry .

Scientific Research Applications

Conducting Polymers

Sodium thiophen-2-ylmethanesulfonate is relevant in the field of conducting polymers. The sodium salts and acids of poly-3-(2-ethanesulfonate)thiophene and poly-3-(4-butanesulfonate)thiophene are examples of water-soluble conducting polymers. These polymers, where counterions are covalently bound to the backbone, illustrate the concept of self-doping. In such polymers, charge injection into the π-electron system is compensated by ion ejection, leaving behind the oppositely charged counterion (Patil et al., 1987).

Partitioning in Micellar Media

The partitioning of thiophene derivatives, including this compound, in micellar media of anionic surfactants like Sodium dodecyl sulphate (SDS) is another area of interest. The interaction of SDS in solutions containing thiophene derivatives was studied using electrical conductivity and UV–vis spectroscopy, revealing insights into solubilization and partitioning mechanisms (Saeed et al., 2017).

Interaction with Lipid Membranes

Research into the interaction of sulfur-containing monoterpenoids, including this compound, with lipid membranes has been conducted. These studies focus on the synthesis of new thioterpenoids and their influence on hemostasis, along with examining how the distribution of these molecules within cellular lipid membranes can impact anticoagulant properties (Nikitina et al., 2020).

Organic Semiconductors

This compound plays a role in the synthesis of organic semiconductors. Facile thiophene annulation reactions promoted by sodium sulfide hydrate have been described for synthesizing acene(di)thiophenes, which are used as organic semiconductors or building blocks for semiconducting oligomers and polymers (Nakano & Takimiya, 2017).

Corrosion Inhibition

Research has also been conducted on the use of thiophene derivatives, including this compound, as corrosion inhibitors. These compounds are studied for their efficiency in inhibiting corrosion on various metal surfaces, particularly in acidic environments (Daoud et al., 2014).

Catalysis in Organic Chemistry

This compound has applications in catalysis for organic synthesis. For example, Ytterbium(III) trifluoromethanesulfonate has been used to catalyze Friedel–Crafts acylation of substituted thiophenes to produce intermediates for pharmaceuticals and pesticides (Su & Jin, 2003).

Nonlinear Optical Materials

Additionally, the synthesis of conjugated thiophene compounds containing methylsulfonyl and phenylsnlfunyl acceptors, potentially involving this compound, has been explored for their use in nonlinear optical materials due to their efficient second-order optical nonlinearities and high thermal stability (Chou et al., 1996).

Mechanism of Action

Sodium thiophen-2-ylmethanesulfonate’s mechanism of action depends on the specific reaction it undergoes. For instance, in SN2 reactions, the sulfur atom acts as a nucleophile, displacing a leaving group (such as a halide or tosylate) from an electrophilic center .

  • Physical and Chemical Properties Analysis

    • Solubility : Soluble in water and polar organic solvents .
  • Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of

    Properties

    IUPAC Name

    sodium;thiophen-2-ylmethanesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IOALAWGQCOSGDN-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CSC(=C1)CS(=O)(=O)[O-].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H5NaO3S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    200.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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